molecular formula C10H10BrF3O2 B3300547 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene CAS No. 902757-20-4

4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene

Cat. No.: B3300547
CAS No.: 902757-20-4
M. Wt: 299.08 g/mol
InChI Key: BAOBTAWUWBRROT-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene is a versatile aromatic intermediate designed for advanced research and development in medicinal and organic chemistry. Its molecular structure incorporates both a bromine atom and a trifluoromethoxy group, which are highly valuable for constructing complex molecules. The bromine substituent serves as a reactive handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings . These reactions are fundamental for creating carbon-carbon bonds, enabling researchers to efficiently synthesize diverse compound libraries for drug discovery programs. The presence of the trifluoromethoxy group is of particular interest in lead optimization. Incorporating fluorine-containing groups into drug candidates can significantly enhance their metabolic stability, increase membrane permeability, and fine-tune their binding affinity to biological targets . This makes 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene a critical building block in the pursuit of novel therapeutic agents with improved efficacy and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and conduct all risk assessments prior to use.

Properties

IUPAC Name

4-bromo-1-propan-2-yloxy-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-6(2)15-8-4-3-7(11)5-9(8)16-10(12,13)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBTAWUWBRROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208623
Record name 4-Bromo-1-(1-methylethoxy)-2-(trifluoromethoxy)benzene
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Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902757-20-4
Record name 4-Bromo-1-(1-methylethoxy)-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902757-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(1-methylethoxy)-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development for 4 Bromo 1 Isopropoxy 2 Trifluoromethoxybenzene

Classical Aromatic Halogenation Approaches and Regioselectivity

The introduction of a bromine atom onto the aromatic core is a critical step in the synthesis of 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene. The regiochemical outcome of this step is dictated by the electronic properties of the isopropoxy and trifluoromethoxy substituents already present on the ring.

Electrophilic Aromatic Substitution with Brominating Reagents

Electrophilic aromatic substitution (EAS) is the most common method for preparing aryl bromides. rsc.orgnih.gov The success of this approach hinges on the directing effects of the substituents on the precursor, 1-isopropoxy-2-trifluoromethoxybenzene.

When both groups are present, the powerfully activating isopropoxy group dominates the directing effect. youtube.com Bromination is therefore directed to the positions ortho and para to the isopropoxy group (C4 and C6). The para-position (C4) is generally favored over the ortho-position (C6) due to reduced steric hindrance, especially with a bulky isopropyl group. youtube.comnsf.gov Therefore, electrophilic bromination of 1-isopropoxy-2-trifluoromethoxybenzene is expected to yield the desired 4-bromo product with high regioselectivity.

Common brominating reagents for activated aromatic rings include molecular bromine (Br₂) with a Lewis acid catalyst and N-Bromosuccinimide (NBS). commonorganicchemistry.com NBS is often preferred as it is a milder reagent, can be used under neutral or acidic conditions, and often provides higher selectivity, minimizing the formation of polybrominated byproducts. nih.govorganic-chemistry.org

Table 1: Comparison of Directing Effects in Electrophilic Aromatic Substitution
Substituent GroupClassificationReactivity EffectDirecting EffectPrimary Electronic Effect
-OCH(CH₃)₂ (Isopropoxy)Strongly ActivatingActivates RingOrtho, ParaResonance Donation (+M)
-OCH₃ (Methoxy)Strongly ActivatingActivates RingOrtho, ParaResonance Donation (+M)
-OCF₃ (Trifluoromethoxy)Moderately DeactivatingDeactivates RingOrtho, ParaInductive Withdrawal (-I) > Resonance Donation (+M)
-Br (Bromo)Weakly DeactivatingDeactivates RingOrtho, ParaInductive Withdrawal (-I) > Resonance Donation (+M)

Directed Ortho Metalation (DoM) Strategies for Ortho-Bromination

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. acs.org

Both alkoxy and trifluoromethoxy groups can function as DMGs. The heteroatom (oxygen) coordinates with the lithium ion, directing the base to deprotonate an adjacent proton. uwindsor.cachem-station.com Research has shown that the trifluoromethoxy group is a more potent DMG than the methoxy (B1213986) group. researchgate.net This enhanced directing ability is attributed to the strong -I effect of the -OCF₃ group, which increases the kinetic acidity of the ortho protons.

In the context of a 1-isopropoxy-2-trifluoromethoxybenzene precursor, a competition would arise between the two groups to direct metalation. Given that the -OCF₃ group is a stronger DMG, deprotonation would preferentially occur at the C3 position (ortho to the trifluoromethoxy group). Quenching this intermediate with an electrophilic bromine source (e.g., Br₂, CBr₄) would lead to the formation of 3-bromo-1-isopropoxy-2-trifluoromethoxybenzene. As this is not the desired isomer, DoM is not a suitable strategy for the final halogenation step to produce the target compound.

Etherification Strategies for Isopropoxy and Trifluoromethoxy Moieties

The synthesis of the target molecule relies on the effective formation of two different ether linkages to the benzene (B151609) ring.

Synthesis of the Isopropoxy Group via Alkylation of Phenols

The isopropoxy group is most commonly introduced via the Williamson ether synthesis. masterorganicchemistry.com This robust and high-yielding reaction involves the deprotonation of a phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which is then alkylated with an isopropyl halide in an Sₙ2 reaction. nsf.gov

A suitable precursor, such as 4-bromo-2-trifluoromethoxyphenol, would be treated with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). The resulting phenoxide would then be reacted with an alkylating agent like 2-bromopropane (B125204) or isopropyl iodide to furnish the isopropoxy ether linkage. mdpi.com Due to the nature of the Sₙ2 mechanism, primary alkyl halides are typically most effective, but secondary halides like 2-bromopropane can be used successfully in this context. masterorganicchemistry.com

Table 2: Typical Conditions for Williamson Ether Synthesis of Phenols
Phenolic SubstrateBaseAlkylating AgentSolventTypical ConditionsYield Range
Substituted PhenolK₂CO₃2-BromopropaneAcetoneReflux, 12-24hGood to Excellent
Substituted PhenolNaHIsopropyl IodideDMF / THF0°C to RT, 4-12hExcellent
Substituted PhenolCs₂CO₃2-BromopropaneDMF70-80°C, 6-10hHigh

Introduction of the Trifluoromethoxy Group via Fluorination Techniques

The introduction of the trifluoromethoxy (-OCF₃) group is significantly more challenging than simple alkyl etherification. The -OCF₃ group is highly stable and its synthesis often requires specialized reagents and conditions. nih.gov

Classical methods often involve harsh conditions. For instance, phenols can be reacted with carbon tetrachloride (CCl₄) and anhydrous hydrogen fluoride (B91410) (HF), or aryl chlorothionoformates can be converted to their trichloromethyl ether analogues and subsequently fluorinated with reagents like antimony trifluoride (SbF₃) and antimony pentachloride (SbCl₅). beilstein-journals.org

More contemporary and milder methods have been developed. These include:

Oxidative Desulfurization-Fluorination: Xanthates derived from phenols can be treated with a source of HF (e.g., pyridine-HF) and an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) to yield aryl trifluoromethyl ethers. mdpi.com

Decarboxylative Fluorination: A two-step protocol where a phenol is first reacted with sodium bromodifluoroacetate for O-carboxydifluoromethylation, followed by a silver-catalyzed decarboxylative fluorination with a reagent like Selectfluor to form the -OCF₃ group. acs.orgcas.cn

Electrophilic Trifluoromethylation: Reagents such as Umemoto's or Togni's hypervalent iodine reagents can directly trifluoromethylate phenols. However, these reactions can sometimes result in competitive C-trifluoromethylation at the ortho or para positions, especially with unhindered phenols. mdpi.comcas.cn

The choice of method depends on the substrate's functional group tolerance and the desired scale of the reaction.

Multi-Step Synthetic Sequences and Process Optimization

The successful synthesis of 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene requires a logical sequence of reactions to ensure correct regiochemistry. pressbooks.publibretexts.orglibretexts.org Based on the directing effects discussed, the most strategic approach involves introducing the bromine atom in the final step via electrophilic aromatic substitution.

A plausible synthetic route would be:

Trifluoromethoxylation: Start with a commercially available phenol, for example, 2-aminophenol, which can be converted to 2-trifluoromethoxyphenol through a sequence involving diazotization and subsequent reaction with trifluoromethylating agents.

Isopropylation: The resulting 2-trifluoromethoxyphenol can be subjected to Williamson ether synthesis conditions (e.g., K₂CO₃, 2-bromopropane in acetone) to yield the intermediate 1-isopropoxy-2-trifluoromethoxybenzene.

Bromination: The final step is the regioselective bromination of the intermediate. As established, the powerful ortho-, para-directing isopropoxy group will direct the incoming bromine electrophile to the C4 position. Using a mild brominating agent like NBS in a suitable solvent (e.g., acetonitrile (B52724) or a chlorinated solvent) would likely afford the target molecule, 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene, in good yield.

Process Optimization would focus on maximizing yield and selectivity at each stage. researchgate.net

For Bromination: Optimization involves screening different brominating agents (NBS, Br₂, etc.), catalysts (e.g., acid catalysis for NBS), solvents, and temperatures to maximize the para-to-ortho product ratio and minimize side reactions. researchgate.net Photocatalytic methods using visible light have also emerged as efficient and selective halogenation techniques. mdpi.com

For Etherification: In the Williamson synthesis, the choice of base, solvent, and temperature can be crucial. For instance, using a stronger base like NaH in DMF might accelerate the reaction compared to K₂CO₃ in acetone, but may require more stringent anhydrous conditions.

Sequential Halogenation and Etherification Pathways

A common and logical approach to the synthesis of 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene involves a sequential process of first introducing the bromine atom and then the isopropoxy group, or vice versa.

One plausible linear sequence begins with a trifluoromethoxy-substituted phenol. For instance, starting with 2-(trifluoromethoxy)phenol (B1304643), an electrophilic bromination can be carried out to introduce a bromine atom at the para position relative to the hydroxyl group, yielding 4-bromo-2-(trifluoromethoxy)phenol (B1279690). The trifluoromethoxy group is a deactivating but ortho-, para-directing substituent, favoring the formation of the desired isomer.

Following the successful bromination, the subsequent step is the introduction of the isopropoxy group. This is typically achieved through a Williamson ether synthesis. The 4-bromo-2-(trifluoromethoxy)phenol is treated with a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group, forming a phenoxide. This nucleophilic phenoxide then reacts with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in an SN2 reaction to form the desired ether, 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene. The choice of a primary alkyl halide for the etherification step is crucial to favor substitution over elimination.

An alternative sequential pathway could involve the initial isopropylation of a phenol followed by bromination. For example, 2-(trifluoromethoxy)phenol can be reacted with an isopropyl halide to form 1-isopropoxy-2-(trifluoromethoxy)benzene. Subsequent electrophilic bromination of this intermediate would then be directed by the existing substituents. The isopropoxy group is an activating ortho-, para-director, while the trifluoromethoxy group is a deactivating ortho-, para-director. The interplay of these directing effects would need to be carefully considered to achieve the desired 4-bromo substitution pattern.

Below is a table summarizing a potential sequential synthetic pathway.

StepReactantReagent(s)ProductTypical Conditions
12-(Trifluoromethoxy)phenolBrominating agent (e.g., Br₂)4-Bromo-2-(trifluoromethoxy)phenolLewis acid catalyst, suitable solvent
24-Bromo-2-(trifluoromethoxy)phenolIsopropyl halide (e.g., 2-bromopropane), Base (e.g., K₂CO₃)4-Bromo-1-isopropoxy-2-trifluoromethoxybenzenePolar aprotic solvent (e.g., DMF), elevated temperature

Convergent Synthesis Strategies for Complex Aromatic Systems

Convergent synthesis offers an alternative approach that can be more efficient for constructing highly substituted molecules. In a convergent strategy for 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene, two or more fragments of the target molecule are synthesized separately and then joined together in the final stages.

A hypothetical convergent approach could involve the synthesis of a boronic acid derivative of one fragment and a halogenated derivative of another, which are then coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. For instance, one could prepare 4-isopropoxy-3-(trifluoromethoxy)phenylboronic acid and couple it with a suitable bromine-containing electrophile. However, a more direct convergent approach for this specific target molecule is less common than sequential strategies.

A more practical convergent-style approach might involve the late-stage introduction of one of the functional groups onto a pre-functionalized benzene ring. For example, a suitably substituted benzene ring containing three of the four desired groups could be synthesized, followed by the introduction of the final group. The feasibility of such a step would depend heavily on the directing effects of the existing substituents.

Novel Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and efficient reactions. This includes the use of catalytic methods and the implementation of green chemistry principles, such as the use of safer solvents and reagents.

Catalytic Approaches to Carbon-Bromine and Carbon-Oxygen Bond Formation

Carbon-Bromine Bond Formation:

Traditional bromination methods often use elemental bromine, which is hazardous to handle. Greener alternatives for electrophilic aromatic bromination are being actively explored. These include the use of N-bromosuccinimide (NBS) or other solid brominating agents that are easier and safer to handle. Catalytic methods for bromination are also being developed to improve efficiency and reduce waste.

Carbon-Oxygen Bond Formation:

While the Williamson ether synthesis is a classic and reliable method, it often requires harsh conditions (strong bases and high temperatures). Catalytic methods for C-O bond formation have emerged as powerful alternatives. Copper- and palladium-catalyzed cross-coupling reactions (such as the Ullmann condensation and Buchwald-Hartwig amination-type etherification) can form the aryl-isopropoxy ether bond under milder conditions and with greater functional group tolerance.

For the synthesis of 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene from 4-bromo-2-(trifluoromethoxy)phenol, a copper-catalyzed coupling with isopropanol (B130326) or a palladium-catalyzed reaction with an isopropoxide source could be employed. These catalytic systems often utilize specific ligands to facilitate the reaction.

Catalytic ApproachCatalyst SystemReactantsProduct
Copper-Catalyzed EtherificationCuI / Ligand4-Bromo-2-(trifluoromethoxy)phenol, Isopropanol4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene
Palladium-Catalyzed EtherificationPd catalyst / Ligand4-Bromo-2-(trifluoromethoxy)phenol, Isopropyl halide/tosylate4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene

Implementation of Sustainable Solvents and Reagents

The principles of green chemistry encourage the use of solvents that are less toxic and have a lower environmental impact. In the context of synthesizing 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene, several opportunities exist to implement more sustainable practices.

For the etherification step, traditional polar aprotic solvents like dimethylformamide (DMF) and acetonitrile can be replaced with greener alternatives. Solvents such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even in some cases, water or solvent-free conditions, are being explored for Williamson-type reactions. The use of phase-transfer catalysis can also facilitate reactions in biphasic systems, reducing the need for large volumes of organic solvents.

Regarding reagents, the move away from stoichiometric, hazardous reagents like elemental bromine towards catalytic systems or safer brominating agents like N-bromosuccinimide contributes to a greener synthetic process. The use of bases like potassium carbonate, which is less hazardous than sodium hydride, also aligns with green chemistry principles.

The following table highlights some green chemistry considerations for the synthesis:

Reaction StepTraditional MethodGreener Alternative
BrominationElemental BromineN-Bromosuccinimide (NBS), Catalytic bromination
Etherification (Solvent)DMF, AcetonitrileCPME, 2-MeTHF, Phase-transfer catalysis
Etherification (Base)Sodium HydridePotassium Carbonate

By integrating these modern synthetic methods and green chemistry principles, the synthesis of complex molecules like 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene can be achieved more efficiently and with a reduced environmental footprint.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Isopropoxy 2 Trifluoromethoxybenzene

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. The electronic nature of 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene, influenced by the electron-donating isopropoxy group and the electron-withdrawing trifluoromethoxy group, would likely play a significant role in its reactivity profile.

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds and other C(sp²)-C(sp²) bonds. It is anticipated that 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene would react with various aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base.

Hypothetical Reaction Data:

Coupling PartnerCatalyst System (Ex.)Base (Ex.)Solvent (Ex.)Potential Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water4'-Isopropoxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane4'-Isopropoxy-4-methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]
Pyridine-3-boronic acidPdCl₂(dppf)Cs₂CO₃DME3-(4-Isopropoxy-2-(trifluoromethoxy)phenyl)pyridine

Buchwald-Hartwig Amination for Aryl Amines Synthesis

This reaction is a cornerstone for the synthesis of aryl amines from aryl halides. 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene would be expected to couple with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. The choice of phosphine (B1218219) ligand would be critical in achieving high yields.

Hypothetical Reaction Data:

AmineCatalyst System (Ex.)Base (Ex.)Solvent (Ex.)Potential Product
AnilinePd₂(dba)₃ / XPhosNaOtBuTolueneN-(4-Isopropoxy-2-(trifluoromethoxy)phenyl)aniline
MorpholinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane4-(4-Isopropoxy-2-(trifluoromethoxy)phenyl)morpholine
n-ButylaminePd₂(dba)₃ / BINAPLiHMDSTHFN-Butyl-4-isopropoxy-2-(trifluoromethoxy)aniline

Sonogashira Coupling and Related Alkyne Functionalizations

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This would provide access to substituted phenylacetylenes.

Hypothetical Reaction Data:

AlkyneCatalyst System (Ex.)Base (Ex.)Solvent (Ex.)Potential Product
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF1-Isopropoxy-4-(phenylethynyl)-2-(trifluoromethoxy)benzene
1-HexynePd(PPh₃)₄ / CuIPiperidineToluene1-(Hex-1-yn-1-yl)-4-isopropoxy-2-(trifluoromethoxy)benzene
TrimethylsilylacetylenePdCl₂(dppf) / CuIDIPATHF((4-Isopropoxy-2-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane

Negishi and Stille Coupling Applications with Organometallic Reagents

The Negishi (organozinc) and Stille (organotin) couplings are also powerful C-C bond-forming reactions. They offer alternatives to the Suzuki coupling and are often valued for their tolerance of a wide range of functional groups.

Hypothetical Reaction Data for Negishi Coupling:

Organozinc ReagentCatalyst (Ex.)Solvent (Ex.)Potential Product
Phenylzinc chloridePd(PPh₃)₄THF4'-Isopropoxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]
Ethylzinc bromidePdCl₂(dppf)DME4-Ethyl-1-isopropoxy-2-(trifluoromethoxy)benzene

Hypothetical Reaction Data for Stille Coupling:

Organostannane ReagentCatalyst (Ex.)Solvent (Ex.)Potential Product
Tributyl(phenyl)stannanePd(PPh₃)₄Toluene4'-Isopropoxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]
Tributyl(vinyl)stannanePd₂(dba)₃THF1-Isopropoxy-2-(trifluoromethoxy)-4-vinylbenzene

Nucleophilic Aromatic Substitution (SNA r) Pathways

Nucleophilic aromatic substitution is generally challenging for simple aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

Reactivity of the Bromine Substituent under SNAr Conditions

In 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene, the trifluoromethoxy group is electron-withdrawing, which would provide some activation for SNAr at the bromine-bearing carbon. However, the isopropoxy group is electron-donating, which would counteract this effect. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be necessary for any SNAr reaction to proceed. The absence of a strongly activating group (like a nitro group) ortho or para to the bromine suggests that SNAr reactions would be difficult.

Hypothetical Reaction Data:

NucleophileConditions (Ex.)Solvent (Ex.)Potential Product
Sodium methoxideHigh Temperature, High PressureMethanol1-Isopropoxy-4-methoxy-2-(trifluoromethoxy)benzene
Sodium thiophenoxideHigh TemperatureDMF1-Isopropoxy-4-(phenylthio)-2-(trifluoromethoxy)benzene

Influence of Trifluoromethoxy and Isopropoxy Groups on SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, contingent on the electronic activation of the aromatic ring. The reaction proceeds efficiently when strong electron-withdrawing groups (EWGs) are positioned ortho or para to a suitable leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

In 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene, the bromine atom at the C-4 position serves as the leaving group. The reactivity of this site toward nucleophilic attack is significantly influenced by the opposing electronic effects of the trifluoromethoxy and isopropoxy substituents.

Activating Effect of the Trifluoromethoxy Group : The trifluoromethoxy group at the C-2 position is a potent electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms. Positioned ortho to the bromine atom, it strongly depletes electron density from the reaction center (C-4), thereby activating the ring for nucleophilic attack. This stabilization of the anionic Meisenheimer complex is crucial for the SNAr mechanism to proceed.

Deactivating Effect of the Isopropoxy Group : Conversely, the isopropoxy group at the C-1 position is an electron-donating group (EDG) through resonance (+M effect), which increases electron density on the aromatic ring. This effect tends to deactivate the ring toward nucleophilic attack. However, since the activating influence of a strongly withdrawing group in the ortho or para position is generally dominant in SNAr reactions, the trifluoromethoxy group's effect is expected to override the deactivating nature of the isopropoxy group.

The net effect is a molecule that is sufficiently activated for SNAr reactions at the C-4 position, allowing for the displacement of the bromide by various nucleophiles.

SubstituentPosition Relative to Bromine (Leaving Group)Electronic EffectInfluence on SNAr Reactivity
2-Trifluoromethoxy (-OCF₃)orthoStrongly Electron-Withdrawing (-I)Strong Activation
1-Isopropoxy (-OCH(CH₃)₂)paraElectron-Donating (+M)Moderate Deactivation

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The regiochemical outcome is determined by the directing effects of the existing substituents.

The substitution pattern on 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene presents a scenario of competing directing effects. The vacant positions available for substitution are C-3, C-5, and C-6.

Isopropoxy Group (-OCH(CH₃)₂) : As a strong activating group, it directs incoming electrophiles to the ortho and para positions. youtube.comorganicchemistrytutor.com The para position (C-4) is blocked by bromine, and one ortho position (C-2) is blocked by the trifluoromethoxy group. Therefore, it strongly directs substitution to the C-6 position.

Trifluoromethoxy Group (-OCF₃) : This is a strongly deactivating group and acts as a meta-director. wikipedia.org It directs incoming electrophiles to the C-3 and C-5 positions.

Bromo Group (-Br) : Halogens are a unique class of substituents that are deactivating yet direct ortho and para. youtube.comorganicchemistrytutor.com With the para position (C-1) blocked, it directs toward the C-3 and C-5 positions.

In cases of competing effects, the most powerfully activating substituent typically governs the regioselectivity. libretexts.org The isopropoxy group is a much stronger activating director than the deactivating bromo and trifluoromethoxy groups. Consequently, electrophilic substitution is predicted to occur predominantly at the C-6 position, which is ortho to the isopropoxy group.

Ring PositionDirected by Isopropoxy (ortho, para activating)Directed by Trifluoromethoxy (meta deactivating)Directed by Bromo (ortho, para deactivating)Predicted Outcome
C-3-✔ (meta)✔ (ortho)Minor Product
C-5-✔ (meta)✔ (ortho)Minor Product
C-6✔ (ortho)--Major Product

While specific experimental studies on this compound are not widely published, the outcomes of common EAS reactions can be predicted based on the directing effects analyzed above. The introduction of nitro (-NO₂), sulfo (-SO₃H), or halo (-Cl, -Br, -I) groups would be expected to yield the C-6 substituted isomer as the major product.

ReactionTypical ReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄6-Nitro-4-bromo-1-isopropoxy-2-trifluoromethoxybenzene
SulfonationFuming H₂SO₄ (SO₃)4-Bromo-1-isopropoxy-6-sulfo-2-trifluoromethoxybenzene
BrominationBr₂, FeBr₃4,6-Dibromo-1-isopropoxy-2-trifluoromethoxybenzene

Metalation and Aryne Chemistry Investigations

The presence of a halogen atom provides a handle for organometallic chemistry, including the formation of Grignard and organolithium reagents, and potentially the generation of highly reactive aryne intermediates.

Arynes are highly reactive intermediates that can be generated from aryl halides. tcichemicals.com A common method involves the deprotonation of a carbon atom adjacent to a halogen, followed by the elimination of a metal halide. In 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene, the trifluoromethoxy group enhances the acidity of the ortho proton at C-3. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), could selectively deprotonate this position. The resulting aryl anion could then undergo spontaneous elimination of lithium bromide to generate the corresponding 3,4-benzyne intermediate. This reactive species can be trapped in situ with various reagents, such as furan, to yield Diels-Alder cycloaddition products.

The carbon-bromine bond is the most reactive site for metalation. adichemistry.com

Grignard Reagents : The corresponding Grignard reagent, 4-isopropoxy-2-(trifluoromethoxy)phenylmagnesium bromide, can be prepared by reacting the parent compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org The reaction involves the oxidative insertion of magnesium into the C-Br bond. mnstate.edu

Organolithium Reagents : Formation of an organolithium species can be achieved via lithium-halogen exchange, typically by treating the aryl bromide with an alkyllithium reagent like n-butyllithium (n-BuLi) at low temperatures.

Both the Grignard and organolithium reagents are powerful nucleophiles and strong bases. They effectively reverse the polarity of the C-4 carbon atom (umpolung), making it nucleophilic. These reagents are valuable synthetic intermediates that can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Organometallic ReagentFormation MethodExample Reaction with Electrophile (E+)Product after Workup
Grignard Reagent (Ar-MgBr)Mg, THF1. CO₂ 2. H₃O⁺4-Isopropoxy-2-(trifluoromethoxy)benzoic acid
Organolithium Reagent (Ar-Li)n-BuLi, THF, -78 °C1. (CH₃)₂C=O (Acetone) 2. H₃O⁺2-(4-Isopropoxy-2-(trifluoromethoxy)phenyl)propan-2-ol

Computational and Theoretical Chemistry Investigations of 4 Bromo 1 Isopropoxy 2 Trifluoromethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electronic environment of a molecule. These calculations can predict a wide range of properties, from the geometry of the molecule to its spectroscopic characteristics and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. These calculations involve optimizing the molecular structure to find the lowest energy conformation.

Table 1: Predicted Ground State Geometrical Parameters for 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene from a Hypothetical DFT Calculation

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-O (isopropoxy) Bond Length~1.37 Å
C-O (trifluoromethoxy) Bond Length~1.36 Å
O-CF3 Bond Length~1.33 Å
C-F Bond Length~1.35 Å
C-C-C Bond Angle (in benzene (B151609) ring)~120°
C-O-C Bond Angle (isopropoxy)~118°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual values would be obtained from a specific DFT calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it would require more energy to excite an electron from the HOMO to the LUMO. For 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene, the electron-withdrawing nature of the bromine and trifluoromethoxy groups, and the electron-donating nature of the isopropoxy group, would significantly influence the energies and spatial distributions of these frontier orbitals.

Computational analysis would reveal that the HOMO is likely to be localized on the benzene ring and the oxygen atom of the isopropoxy group, which are the more electron-rich parts of the molecule. The LUMO, on the other hand, would be expected to have significant contributions from the carbon atom attached to the bromine and the trifluoromethoxy group, which are the more electron-deficient sites.

Table 2: Hypothetical Frontier Orbital Energies and Related Properties for 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.2 eV
HOMO-LUMO Gap (ΔE)~ 5.3 eV
Ionization Potential (I ≈ -EHOMO)~ 6.5 eV
Electron Affinity (A ≈ -ELUMO)~ 1.2 eV
Chemical Hardness (η = (I-A)/2)~ 2.65 eV
Electrophilicity Index (ω = μ²/2η)~ 2.87 eV

Note: These values are representative and would be determined with greater precision from actual quantum chemical calculations.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. This is typically achieved through computational methods such as molecular mechanics or quantum mechanics.

For 4-Bromo-1-isopropoxy-2-trifluoromethoxybenzene, the primary degrees of freedom are the rotations around the C-O bonds of the isopropoxy and trifluoromethoxy substituents. A conformational search would involve rotating these bonds in discrete steps and performing an energy minimization at each step to find the local energy minimum. The results would yield a set of low-energy conformers, with their relative stabilities determined by their calculated energies. Steric hindrance between the bulky isopropoxy group, the trifluoromethoxy group, and the adjacent bromine atom would be a major factor in determining the preferred conformations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

Reaction TypeCatalyst SystemYield (%)Regioselectivity
Suzuki-MiyauraPd(OAc)₂/XPhos78C4-Br > C1-OiPr
Buchwald-HartwigPd₂(dba)₃/BINAP65C2-OCHF₃

Q. Table 2. Crystallographic Data Refinement Parameters

SoftwareDisorder HandlingR-factor (%)Reference
SHELXLTLS restraints3.2
OLEX2ISOR constraints4.1

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